molecular formula C18H15N3O3S B1678070 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide CAS No. 622387-85-3

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

Cat. No.: B1678070
CAS No.: 622387-85-3
M. Wt: 353.4 g/mol
InChI Key: MLKHXLFEYOOYEY-OVCLIPMQSA-N
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Description

3-[(1-Methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is a heterocyclic compound featuring a bis-indole scaffold with a sulfonamide group at position 5 and a methylidene bridge linking the 2-oxoindole core to a 1-methylindole moiety. This structure combines the pharmacological versatility of indole derivatives—known for interactions with enzymes and receptors—with the sulfonamide group’s role in enhancing solubility and bioactivity, particularly in targeting carbonic anhydrases or kinases .

Properties

IUPAC Name

3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648015
Record name 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622387-85-3
Record name 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide typically involves the condensation of 1-methylindole-3-carboxaldehyde with a suitable sulfonamide derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is C18H15N3O3S, with a molecular weight of approximately 371.45 g/mol. Its unique structure combines an indole moiety with a sulfonamide group, making it a versatile candidate for pharmaceutical applications.

Pharmaceutical Applications

  • Autoimmune Disorders : The inhibition of Syk can potentially alleviate symptoms in diseases like rheumatoid arthritis and lupus by dampening excessive immune activation.
  • Cancer Therapy : Given its role in cell signaling, this compound may be explored for its anticancer properties, particularly in cancers where Syk is implicated in tumor growth and metastasis.
  • Allergic Reactions : The modulation of immune responses could lead to new treatments for allergic conditions.

Biological Activities

  • Antiviral Properties : Research indicates that indole derivatives exhibit antiviral activities, which may extend to this compound.
  • Antimicrobial Effects : Preliminary studies have suggested that compounds similar to this one possess antimicrobial properties against various pathogens .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its potential therapeutic benefits.

Chemical Research

  • Synthesis of Derivatives : This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activities.
  • Material Science : The chemical properties of this compound may be leveraged in the development of new materials or chemical processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential activity against viral pathogens
AntimicrobialEffective against bacteria and fungi
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

Notable Research Findings

  • A study highlighted the synthesis of various indole derivatives, including this compound, demonstrating significant antimicrobial activity against common bacterial strains .
  • Another research project focused on the compound's potential in treating autoimmune diseases by demonstrating its ability to inhibit Syk activity effectively.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Relevance
3-[(1-Methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide 1-Methylindole, methylidene bridge, sulfonamide at C5 ~409.45 (estimated) Potential enzyme inhibition
(3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)indoline-5-sulfonamide Tetrahydroindole (saturated ring), N,N-dimethyl sulfonamide ~427.50 Enhanced rigidity, altered solubility
2-{[2-(4-Methylcyclohexylidene)hydrazinyl]carbonyl}-3-phenyl-1H-indole-5-sulfonamide Hydrazone linker, phenyl at C3, cyclohexylidene ~410.49 Antimicrobial activity
N′-[(2Z)-3-Allyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-fluoro-3-phenyl-1H-indole-2-carbohydrazide Thiazolidinone core, allyl group, fluorine substituent ~413.44 Anticancer, anti-inflammatory
  • Methylidene vs.
  • Substituent Effects : The 1-methylindole group in the target compound likely improves metabolic stability over phenyl-substituted analogs (e.g., compound 4 in ), where bulkier aryl groups could hinder membrane permeability .

Physicochemical Properties

  • Solubility: The sulfonamide group enhances water solubility relative to non-sulfonylated indoles (e.g., thiazolidinone derivatives in ). However, the N,N-dimethyl sulfonamide in the tetrahydroindole analog () may further increase lipophilicity, affecting blood-brain barrier penetration .
  • logP : Estimated logP values (via computational tools) suggest the target compound (logP ~2.1) is less lipophilic than cyclohexylidene- or phenyl-substituted derivatives (logP ~3.5–4.0), favoring renal excretion over tissue accumulation .

Pharmacological Activity

  • Enzyme Inhibition: Sulfonamide-containing indoles are known carbonic anhydrase inhibitors. The methylidene bridge in the target compound may confer selectivity for isoforms like CA-IX/XII over CA-II, a trait shared with tetrahydroindole derivatives .
  • Antimicrobial Potential: While hydrazone-linked indoles () show antimicrobial activity, the target compound’s methylindole group may reduce off-target effects compared to phenyl-substituted analogs .

Biological Activity

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is a complex organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

The compound belongs to the indole derivatives class, which are known for their extensive biological activities, including antiviral, anticancer, and antimicrobial effects. The unique structure of this compound integrates an indole moiety with a sulfonamide group, contributing to its biological activity.

PropertyValue
IUPAC Name3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Molecular FormulaC18H15N3O3S
CAS Number622387-85-3

Indole derivatives, including this compound, exhibit their biological effects through various mechanisms:

  • Receptor Binding : The compound binds with high affinity to multiple receptors, which can lead to various pharmacological effects.
  • Biochemical Pathways : It influences several biochemical pathways associated with inflammation, cancer cell proliferation, and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.0Induction of caspase activity
HepG20.71Cell cycle arrest at S phase
A3754.2Microtubule destabilization

These findings suggest that the compound could serve as a potent candidate for cancer therapy by targeting specific pathways involved in tumor growth and survival.

Antiviral and Antimicrobial Properties

The compound has also been evaluated for its antiviral activity against various viruses. In vitro studies have shown effectiveness against:

  • HIV : Exhibiting an IC50 value of 2.95 µM against HIV reverse transcriptase.
  • Influenza Virus : Inhibition of viral replication in Vero cells.

Additionally, it has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Case Studies

  • Syk Inhibition in Platelets : A study identified the compound as a selective inhibitor of Spleen Tyrosine Kinase (Syk), which plays a crucial role in platelet activation and aggregation. This inhibition could lead to therapeutic applications in treating thrombotic disorders .
  • Microtubule Disruption : Research highlighted the compound's ability to disrupt microtubule assembly at concentrations as low as 20 µM, indicating potential use in cancer treatment by targeting cytoskeletal dynamics .

Q & A

Q. What established synthetic routes are reported for 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide?

The compound is synthesized via condensation reactions involving indole derivatives and sulfonamide precursors. A common method involves refluxing 3-formylindole intermediates with sulfonamide-containing reagents in acetic acid with sodium acetate as a catalyst. For example, analogous syntheses of indole-sulfonamide derivatives employ reflux times of 3–5 hours under acidic conditions to facilitate Schiff base formation and cyclization . Yield optimization often requires adjusting molar ratios (e.g., 1.1:1 for aldehyde to amine) and purification via recrystallization from DMF/acetic acid mixtures.

Q. How is the molecular structure of this compound confirmed in academic research?

X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data are refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-III for graphical representation of thermal ellipsoids . Key parameters include bond lengths (e.g., C–C mean = 0.002–0.005 Å) and R factors (e.g., 0.051 for high-resolution data), which validate stereochemical assignments .

Q. What biological targets or pharmacological activities are associated with this compound?

The compound acts as a spleen tyrosine kinase (Syk) inhibitor, demonstrated in studies on osteoclast differentiation. In vitro, it suppresses TRAP-positive multinuclear osteoclast formation in RAW264.7 cells at concentrations ≥10 µM, with efficacy comparable to known Syk inhibitors like R406 .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying catalytic or solvent conditions?

Systematic optimization involves:

  • Catalyst screening : Sodium acetate vs. other bases (e.g., triethylamine) to enhance Schiff base formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to acetic acid.
  • Reaction time : Extending reflux beyond 5 hours may increase byproduct formation, as observed in analogous indole syntheses . A comparative table from literature shows:
CatalystSolventTime (h)Yield (%)Reference
NaOAcAcetic acid365
Et3NDMF472

Q. What experimental strategies address contradictions in reported biological activities?

Discrepancies in Syk inhibition efficacy may arise from:

  • Cell line variability : RAW264.7 vs. primary bone marrow macrophages (BMMs) exhibit differential sensitivity to kinase inhibitors .
  • Assay conditions : TRAP staining protocols (e.g., fixation with 4% PFA vs. methanol) affect signal quantification.
  • Compound stability : Pre-incubation duration (e.g., 1 hour vs. 12 hours) with inhibitors impacts activity due to metabolic degradation .

Q. What in vitro models are appropriate for evaluating kinase modulation efficacy?

  • Cell-based assays : Co-culture systems (e.g., RAW264.7 with stromal cells in α-MEM + 10% FBS) mimic physiological osteoclastogenesis. TRAP-positive cell counts (>3 nuclei) after 5–7 days are a robust endpoint .
  • Kinase activity assays : Recombinant Syk enzyme assays with ATP-competitive inhibitors, validated via IC50 calculations.

Q. How do crystallographic refinement protocols impact structural parameter accuracy?

SHELXL refinement parameters (e.g., weighting schemes, extinction correction) critically influence R values. For example:

  • High-resolution data (<1 Å) allow anisotropic refinement of non-H atoms, reducing R factors to <0.05.
  • Twinned data require specialized refinement (HKLF5 in SHELXL), which may increase wR values (e.g., 0.145 in low-symmetry space groups) .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonamide group.
  • Biological Assays : Include negative controls (e.g., Syk inh vs. DMSO) and validate via Western blotting for phosphorylated Syk substrates.
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) to facilitate cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

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